[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid
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Overview
Description
[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid is a compound that features a five-membered oxazolidinone ring with a phosphonic acid group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid typically involves the reaction of 1,2-amino alcohols with phosphonic acid derivatives. One common method includes the use of multicomponent reactions, such as metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization . These reactions are carried out under mild conditions and often result in good to excellent yields of the target product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions. The choice of reagents, catalysts, and solvents is optimized to ensure high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phosphonic acid group can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxazolidinone compounds.
Scientific Research Applications
[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid has several scientific research applications:
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid involves its interaction with specific molecular targets. For example, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of peptide bonds, thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Pyrrolidine derivatives: Compounds with a five-membered ring structure similar to oxazolidinones, used in various medicinal applications.
Uniqueness
[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid is unique due to its phosphonic acid group, which imparts distinct chemical properties and potential applications. This differentiates it from other oxazolidinone derivatives and similar compounds.
Properties
CAS No. |
883905-51-9 |
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Molecular Formula |
C5H10NO5P |
Molecular Weight |
195.11 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1,3-oxazolidin-3-yl)methylphosphonic acid |
InChI |
InChI=1S/C5H10NO5P/c1-4-2-6(5(7)11-4)3-12(8,9)10/h4H,2-3H2,1H3,(H2,8,9,10) |
InChI Key |
AIHLRSIYMZMPDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)O1)CP(=O)(O)O |
Origin of Product |
United States |
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